molecular formula C11H12N2 B13066516 1-(Prop-2-en-1-yl)-1H-indol-7-amine

1-(Prop-2-en-1-yl)-1H-indol-7-amine

Cat. No.: B13066516
M. Wt: 172.23 g/mol
InChI Key: RYAKBEXFCYAHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-en-1-yl)-1H-indol-7-amine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core with a prop-2-en-1-yl group attached at the nitrogen atom and an amine group at the 7th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-1H-indol-7-amine typically involves the alkylation of indole derivatives. One common method is the reaction of indole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-en-1-yl group.

    Substitution: The amine group at the 7th position can undergo nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with saturated side chains.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(Prop-2-en-1-yl)-1H-indol-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of various indole-based compounds with potential biological activities.

    Biology: Studied for its potential role in modulating biological pathways. It may interact with specific enzymes or receptors, influencing cellular processes.

    Medicine: Investigated for its potential therapeutic properties. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes. Its unique structure allows for the design of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-1H-indol-7-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to specific sites on these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    1-(Prop-2-en-1-yl)-1H-indole: Lacks the amine group at the 7th position.

    1-(Prop-2-en-1-yl)-1H-indol-3-amine: Has the amine group at the 3rd position instead of the 7th.

    1-(Prop-2-en-1-yl)-1H-indol-5-amine: Has the amine group at the 5th position.

Uniqueness: 1-(Prop-2-en-1-yl)-1H-indol-7-amine is unique due to the specific positioning of the amine group at the 7th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the prop-2-en-1-yl group also adds to its uniqueness, providing additional sites for chemical modification and functionalization.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-prop-2-enylindol-7-amine

InChI

InChI=1S/C11H12N2/c1-2-7-13-8-6-9-4-3-5-10(12)11(9)13/h2-6,8H,1,7,12H2

InChI Key

RYAKBEXFCYAHGW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC2=C1C(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.